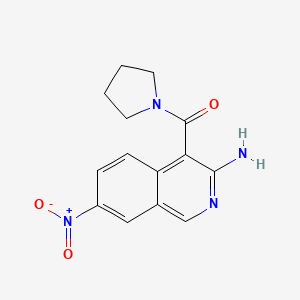![molecular formula C21H16FN3O2 B11478392 4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11478392.png)
4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign reagents and catalysts is also emphasized to ensure sustainable production processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole moiety are also similar in structure and function.
Uniqueness
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C21H16FN3O2 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-[5-[(4-fluorophenyl)methyl]-2-methoxyphenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H16FN3O2/c1-26-19-7-4-15(12-14-2-5-17(22)6-3-14)13-18(19)20-24-21(27-25-20)16-8-10-23-11-9-16/h2-11,13H,12H2,1H3 |
Clé InChI |
IPHXFKKLJQOLSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11478310.png)
![4-{2-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B11478319.png)

![7-tert-butyl-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11478333.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B11478336.png)
![N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11478341.png)
![Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11478343.png)
![methyl [2-(4,5-dimethoxy-2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11478346.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11478349.png)


![4-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11478363.png)

![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11478372.png)
